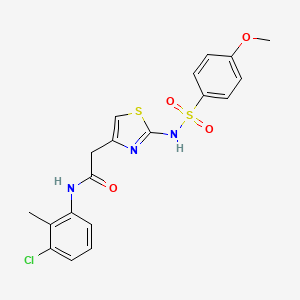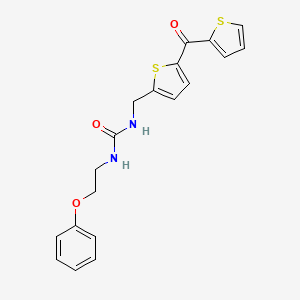
1-(2-Phenoxyethyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Phenoxyethyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research. It is a urea derivative that has shown promising results in various fields of study, including medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Neuropeptide Y5 Receptor Antagonists : A study by Fotsch et al. (2001) explored trisubstituted phenyl urea derivatives, focusing on their in vitro potency as neuropeptide Y5 (NPY5) receptor antagonists. This research contributes to understanding the structure-activity relationships in this class of compounds, which could be relevant to the compound (Fotsch et al., 2001).
Acetylcholinesterase Inhibitors : Vidaluc et al. (1995) synthesized and assessed a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas for their antiacetylcholinesterase activity. These findings provide insights into how variations in chemical structure can impact biological activity, which is relevant for understanding the potential applications of the compound in focus (Vidaluc et al., 1995).
Urea and Thiourea Derivatives : McKay et al. (1958) researched the condensation of ω-amino alcohols with carbon disulphide, leading to the formation of 1,3-di-(ω-hydroxyalkyl) thioureas and ureas. This study could shed light on the chemical properties and potential applications of similar compounds (McKay et al., 1958).
Cocondensation with Methylolphenols : Tomita and Hse (1992) investigated the reactions of urea with methylolphenols under acidic conditions. Their findings provide insights into the chemical behavior of urea derivatives in various conditions, which could be extrapolated to similar compounds (Tomita & Hse, 1992).
Antiviral Properties : O'Sullivan and Wallis (1975) prepared and analyzed the 1H NMR spectra of various ureides, including N-(2-thiophenoyl)urea and its derivatives, highlighting their antiviral activity. This suggests potential biomedical applications for similar urea derivatives (O'Sullivan & Wallis, 1975).
properties
IUPAC Name |
1-(2-phenoxyethyl)-3-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S2/c22-18(16-7-4-12-25-16)17-9-8-15(26-17)13-21-19(23)20-10-11-24-14-5-2-1-3-6-14/h1-9,12H,10-11,13H2,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSMEFYZKVBAQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-isopropylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2954884.png)
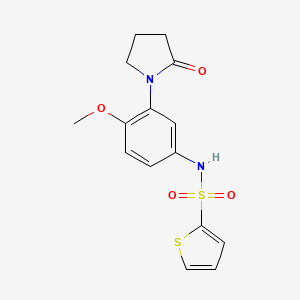
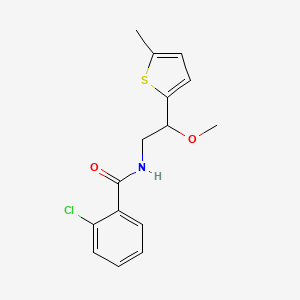
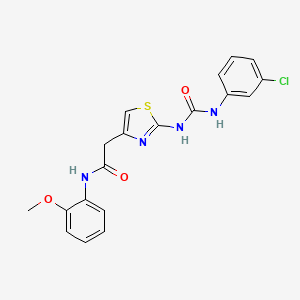

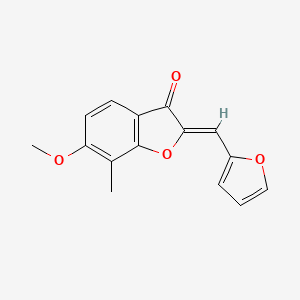
![4-(Chloromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B2954896.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2954897.png)
![N-(1-cyanocyclohexyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}-N-methylacetamide](/img/structure/B2954898.png)
![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2954900.png)
